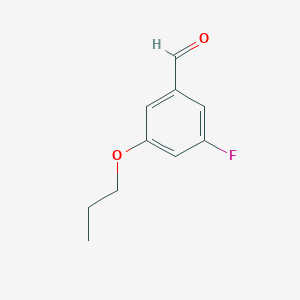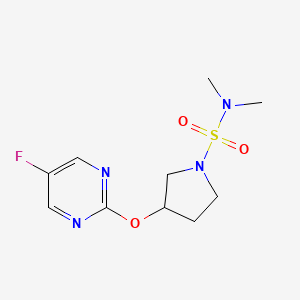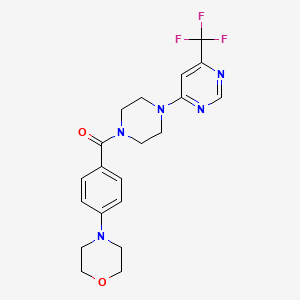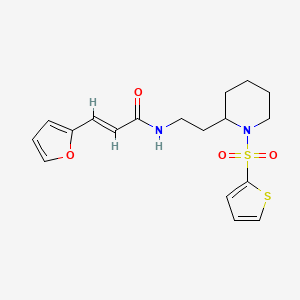![molecular formula C20H14F3NO B2984102 (2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 866149-09-9](/img/structure/B2984102.png)
(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2Z)-2-{[2-(trifluoromethyl)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a chemical compound with the CAS Number: 866149-09-9 and a linear formula of C20H14F3NO .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C20H14F3NO/c21-20(22,23)16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)24-18(15)19(13)25/h1-8,11,24H,9-10H2/b13-11- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.33 . It’s a solid substance . More research is needed to provide a detailed analysis of its physical and chemical properties.科学的研究の応用
Detection of Explosives
Research has demonstrated the use of novel fluorescent poly(2,7-carbazole) compounds, similar in structure to the mentioned carbazole derivative, for the detection of explosive compounds like TNT and DNT. The high recycled fluorescence quenching sensitivity of these materials is attributed to their strong electron-donating ability and the bulky side chain that weakens interaction between polymer chains (Nie et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Carbazole-based compounds have been synthesized and used as hosts for blue phosphorescent OLEDs. The structural modifications in these compounds, akin to the mentioned derivative, allow for tuning of glass transition temperatures and optimization of device performance. For instance, incorporating carbazol-9-yl-substituted benzimidazole results in highly efficient OLEDs with significant brightness and efficiency improvements (Chang et al., 2018).
Fluorescence Quenching and Optical Properties
Studies on carbazole-containing push-pull chromophores, similar to the specified compound, have shown detailed insights into their optical properties and fluorescence quenching by silver nanoparticles. These insights are crucial for the development of advanced optical materials and sensors (Asiri et al., 2017).
Photophysical Studies
Research involving carbazole and quinoline copolymers and oligomers demonstrates the synthesis and investigation of materials with large intramolecular charge transfer. These studies are foundational for developing novel materials with specific optical properties suitable for various applications, from sensors to light-emitting devices (Jenekhe et al., 2001).
Phosphorescence Organic Light-Emitting Diodes
The development of novel carbazole-based compounds for use as host materials in OLEDs is a significant area of research. These materials, which include structural elements similar to the specified compound, show promise for improving the efficiency and performance of OLEDs through enhanced host-guest interactions (Xie & Liu, 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
(2Z)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO/c21-20(22,23)16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)24-18(15)19(13)25/h1-8,11,24H,9-10H2/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWSLKJDDARPHO-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3C(F)(F)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-5-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2984023.png)
![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2984027.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide](/img/structure/B2984032.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)


![7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2984036.png)



![2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]sulfonyl-N-(p-tolyl)acetamide](/img/structure/B2984041.png)